
Meluadrine tartrate
Vue d'ensemble
Description
Meluadrine tartrate is a selective β2-adrenoceptor agonist . It has been developed as a tocolytic agent for the treatment of premature labor . It has a potent tocolytic activity, which inhibits spontaneous or oxytocin-induced uterine contraction . It also shows a good selectivity against the effect on maternal heart rate (HR) in pregnant rats .
Molecular Structure Analysis
The molecular formula of Meluadrine tartrate is C16H24ClNO8 . Its average mass is 393.817 Da and its monoisotopic mass is 393.119049 Da .Chemical Reactions Analysis
The kinetics of racemization of Meluadrine tartrate in aqueous solution was investigated by HPLC, over the pH range of 1.2 to 12 at 40, 60, and 80°C . The racemization was followed by measuring both the residual ®-enantiomer and formed (S)-enantiomer of Meluadrine .Applications De Recherche Scientifique
Cardiovascular and Uterine Function
Meluadrine tartrate has been studied for its effects on maternal cardiovascular function and oxytocin-induced uterine contraction. It was found to mildly influence maternal cardiovascular function compared to ritodrine, considering its potent efficacy in reducing oxytocin-induced uterine contractions. This suggests that meluadrine tartrate may have applications in managing uterine contractions and maternal heart rate during pregnancy without significant cardiovascular disruptions (Matsuda et al., 2002).
Metabolic Responses and Fetal Hemodynamics
Further research on meluadrine tartrate has shown its mild influence on maternal metabolic responses and fetal cardiovascular function. Specifically, it was observed to affect maternal heart rate, glucose, and free fatty acid levels, as well as fetal heart rate when compared to ritodrine hydrochloride. These findings highlight its potential in managing metabolic and cardiovascular parameters in pregnant goats, which might translate to implications in human maternal-fetal medicine (Matsuda et al., 2002).
Racemization Kinetics
The racemization kinetics of meluadrine tartrate in aqueous solutions have also been explored, providing insights into the chemical stability and shelf-life of pharmaceutical formulations containing this compound. The study observed varying racemization rates across different pH levels and temperatures, offering valuable information for the proper storage and handling of meluadrine tartrate in pharmaceutical applications (Matsuo et al., 2001).
Mechanism of Action
Additionally, meluadrine tartrate has been identified as a beta-adrenergic receptor agonist with tocolytic activity. Its mechanism involves binding to beta-2 adrenergic receptors, leading to smooth muscle relaxation and a reduction in uterine contractions. This elucidation of its mechanism of action further supports its potential use in managing preterm labor or other conditions involving uterine contractions (Definitions, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVBRYHTLRZGY-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159002 | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meluadrine tartrate | |
CAS RN |
134865-37-5 | |
| Record name | Meluadrine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meluadrine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELUADRINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P0KL436YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



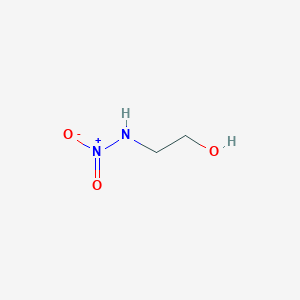
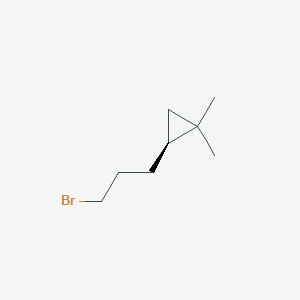


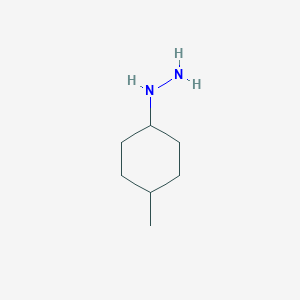
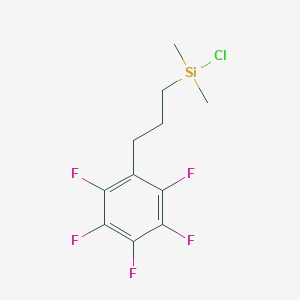

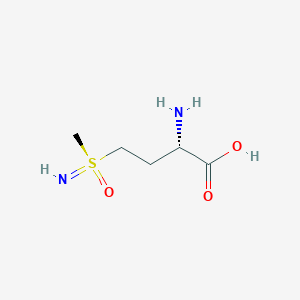
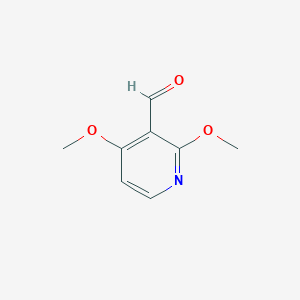


![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)